Thioether amide PC

Catalog No.
S638418
CAS No.
144000-46-4
M.F
C20H43N2O5PS
M. Wt
454.6 g/mol
Availability
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Thioether amide PC

CAS Number

144000-46-4

Product Name

Thioether amide PC

IUPAC Name

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C20H43N2O5PS

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1

InChI Key

DJRPCPXTLALALA-IBGZPJMESA-N

SMILES

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

Synonyms

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine, 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine, THIOAMID-PC, thioether amide PC, thioetheramide-PC

Canonical SMILES

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

Isomeric SMILES

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC

Description

The exact mass of the compound Thioether amide PC is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thioether amide PC is a chemically modified phospholipid that serves as a competitive and reversible inhibitor of secretory phospholipase A2, an enzyme involved in various biological processes, including inflammation and cell membrane remodeling. Its molecular formula is C20H43N2O5PSC_{20}H_{43}N_{2}O_{5}PS, and it belongs to the class of 1-thio-sn-glycero-3-phosphocholines, characterized by the presence of a thioether linkage and an amide functional group . The structure of thioether amide PC allows it to interact effectively with biological membranes, influencing lipid dynamics and enzyme activity.

Typical of phospholipids and thioethers. These include:

  • Hydrolysis: The hydrolysis of the phospholipid can lead to the release of fatty acids and other components, impacting membrane integrity.
  • Oxidation: The sulfur atom in the thioether can undergo oxidation, which may alter its reactivity and biological function.
  • Formation of Mixed Micelles: Thioether amide PC can participate in micellization processes with other lipids, affecting drug delivery systems .

Thioether amide PC exhibits significant biological activity primarily through its inhibition of secretory phospholipase A2. This inhibition can modulate inflammatory responses and cellular signaling pathways. The compound's ability to influence membrane dynamics also suggests potential roles in cell signaling and lipid metabolism . Additionally, thioether amide PC's structural features allow it to interact with various proteins, potentially affecting their function through conformational changes.

The synthesis of thioether amide PC typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate phospholipid precursors and sulfur-containing reagents.
  • Thioether Formation: A nucleophilic substitution reaction is performed to introduce the thioether linkage.
  • Amide Bond Formation: The final product is obtained through the formation of an amide bond, often utilizing coupling agents to facilitate this reaction .

Recent advancements have introduced methods that allow for the fine-tuning of hydrophilicity in poly(amide-thioether) structures, which may enhance the properties of thioether amide PC for specific applications .

Thioether amide PC has several notable applications:

  • Pharmaceutical Research: Due to its inhibitory effects on secretory phospholipase A2, it is studied for potential therapeutic applications in inflammatory diseases.
  • Biomaterials: Its unique chemical properties make it suitable for developing advanced biomaterials that can interact with biological systems.
  • Drug Delivery Systems: Thioether amide PC can be utilized in formulating drug delivery systems that require controlled release mechanisms .

Interaction studies involving thioether amide PC focus on its binding affinity and inhibitory effects on various proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between thioether amide PC and target proteins.
  • Fluorescence Spectroscopy: To assess conformational changes in proteins upon binding with thioether amide PC.
  • Molecular Docking Studies: To predict binding sites and affinities based on structural modeling .

Thioether amide PC shares similarities with other compounds containing thioether or phospholipid structures. Notable similar compounds include:

  • Phosphatidylcholine: A common phospholipid that does not contain a sulfur atom but shares similar structural features.
  • Thioamide Derivatives: Such as thioformamide, which exhibit distinct reactivity due to the presence of sulfur but lack the phospholipid characteristics.
  • Sphingomyelin: Another phospholipid that plays crucial roles in cell membrane structure but differs in its backbone composition.

Comparison Table

CompoundKey FeaturesUnique Aspects
Thioether Amide PCInhibits secretory phospholipase A2Contains both thioether and amide functionalities
PhosphatidylcholineMajor component of cell membranesLacks sulfur; primarily involved in membrane structure
ThioformamideContains a thioamide bondMore reactive; used in different chemical contexts
SphingomyelinImportant for membrane integrityContains sphingosine backbone; different lipid class

Thioether amide PC's unique combination of a thioether linkage and an amide group distinguishes it from these similar compounds, allowing for specific biological interactions and applications not achievable by other lipid classes.

Thiolactone Chemistry in Poly(amide-thioether) Surfactant Design

Thiolactone chemistry has emerged as a powerful tool for the synthesis of poly(amide-thioether) surfactants with applications in complex emulsion systems. The fundamental approach involves the utilization of N-acetyl homocysteine thiolactone as a key building block, which undergoes aminolysis reactions with primary amines to generate thiol groups in situ. These generated thiol groups subsequently participate in Michael addition reactions with acrylamide derivatives, leading to the formation of poly(amide-thioether) structures with controllable properties.

The synthesis process typically begins with the reaction of acrylamide thiolactone compounds with alkyl amines of varying chain lengths. This aminolysis reaction opens the thiolactone ring, liberating a highly reactive thiol group that can immediately engage in further chemical transformations. The resulting thiol-bearing intermediates then undergo sequential addition reactions with double bonds present in acrylamide moieties, forming robust thioether linkages that constitute the backbone of the final polymer structure.

Recent investigations have demonstrated that the hydrophobic character of these surfactants can be precisely tuned by adjusting the chain length of the alkyl amine component. Short-chain alkyl amines produce more hydrophilic poly(amide-thioether) surfactants suitable for water-in-oil emulsions, while longer alkyl chains generate increasingly hydrophobic materials capable of stabilizing oil-in-oil emulsion systems. This tunability has proven particularly valuable in applications requiring specific interfacial properties and emulsion stability characteristics.

The integration of thiolactone chemistry into surfactant design has also enabled the development of materials with exceptional stability profiles. Studies have shown that oil-in-oil emulsions stabilized by these poly(amide-thioether) surfactants maintain their structural integrity for periods exceeding five months, demonstrating the robust nature of the thioether linkages and the effectiveness of the amide hydrogen bonding interactions.

Multicomponent Reaction Systems for Tunable Hydrophilicity

The development of multicomponent reaction systems has revolutionized the synthesis of thioether amide derivatives with precisely controlled hydrophilicity profiles. These systems typically involve the simultaneous participation of three or more reactive components, enabling the formation of complex molecular architectures in a single reaction vessel. The most successful approaches combine thiolactone monomers, amine nucleophiles, and additional functional groups to create libraries of compounds with systematically varied properties.

One particularly effective strategy involves the use of itaconic acid derivatives in combination with N-acetyl homocysteine thiolactone to produce biobased monomers with complementary reactivities. The resulting β-N-homocysteine thiolactyl itaconamic acid and α,β-N,N'-homocysteine thiolactyl itaconamide compounds exhibit dual functionality, possessing both activated vinyl groups capable of radical polymerization and thiolactone rings susceptible to nucleophilic ring-opening reactions.

The stepwise polymerization approach using N-acryloylhomocysteine thiolactone with various primary amines has yielded poly(amide-thioether) materials with diverse side chain compositions. Primary amines including glycinamide, N-(3-aminopropyl)imidazole, N,N-diethylethylenediamine, ethanolamine, and 3-amino-1-propanol have been successfully incorporated, each conferring distinct thermoresponsive behaviors to the resulting polymers.

Amine ComponentSide Chain FunctionalityThermoresponsive BehaviorHydrogen Bonding Capability
GlycinamidePrimary amideUCST behaviorEnhanced
N-(3-aminopropyl)imidazoleImidazole ringpH-dependent LCST/UCSTModerate
N,N-diethylethylenediamineTertiary amineTemperature-sensitiveLimited
EthanolamineHydroxyl groupConcentration-dependentStrong
3-amino-1-propanolPrimary hydroxylDual phase transitionsStrong

The chemical composition of these systems directly influences their phase transition behaviors, with primary amide-bearing derivatives showing concentration-insensitive upper critical solution temperature behavior due to strengthened hydrogen bonding interactions. Imidazolyl-bearing derivatives demonstrate pH-responsive characteristics, shifting from hydrophilic to lower critical solution temperature behavior within specific pH ranges.

Post-Polymerization Modification Strategies for Functionalization

Post-polymerization modification represents a crucial strategy for introducing additional functionality into thioether amide derivatives after their initial synthesis. The presence of reactive thiolactone groups in the polymer backbone provides multiple sites for subsequent chemical modification, enabling the attachment of diverse functional groups and the fine-tuning of material properties. These modification strategies typically exploit the nucleophilic reactivity of the thiolactone ring toward primary amines, allowing for the incorporation of functional molecules through amide bond formation.

The amine-thiol-thiosulfonate conjugation strategy has proven particularly effective for post-modification reactions. This approach involves the initial aminolysis of thiolactone groups to generate free thiol functionalities, which subsequently participate in thiol-disulfide exchange reactions with thiosulfonate-bearing functional molecules. The versatility of this method has been demonstrated through the successful attachment of fluorescent labels, bioactive peptides, and other functional groups to the polymer backbone.

Thiolactone-functionalized polyurethanes have served as model systems for exploring post-modification strategies. Chain extension methods using isocyanate-telechelic urethane prepolymers of different chain lengths, prepared from various diols and 4,4'-methylenebis(cyclohexyl isocyanate), have been reacted with thiolactone-functionalized diols to yield polyurethanes bearing thiolactone groups either within or along the polymer backbone. These materials have subsequently undergone successful post-modification using various functional amines and thiosulfonates.

The characterization of post-modified materials requires comprehensive analytical approaches, including proton nuclear magnetic resonance spectroscopy, fluorine-19 nuclear magnetic resonance spectroscopy, size exclusion chromatography, differential scanning calorimetry, and fluorometry. These techniques provide complementary information about the success of modification reactions, the degree of functionalization achieved, and the impact of modifications on polymer properties.

Recent advances in post-polymerization modification have also explored the use of click chemistry approaches for attaching functional groups to thioether amide derivatives. The in situ generation of thiols through nucleophilic ring-opening of thiolactones with amines, followed by ultraviolet-initiated radical thiol-ene reactions, has enabled the synthesis of functional linear polymers and networks through mild photopolymerization processes.

Challenges in Controlling Molecular Weight Distributions

The control of molecular weight distributions in the synthesis of thioether amide derivatives presents significant technical challenges that require careful optimization of reaction conditions and monomer design. Traditional polycondensation approaches often result in broad molecular weight distributions, limiting the uniformity and predictability of material properties. The development of controlled polymerization methods for these systems has therefore become a critical area of research focus.

One of the primary challenges stems from the competing reactions that can occur during the polymerization process. The presence of multiple reactive sites, including thiolactone rings, amide groups, and thioether linkages, creates opportunities for side reactions that can lead to branching, crosslinking, or premature termination. These competing processes contribute to broadening of the molecular weight distribution and can result in materials with inconsistent properties.

The synthesis of aromatic polyamides with narrow molecular weight distributions has been achieved through the development of specialized monomers and reaction conditions. Metal amide anions of 4-(N-octylamino)benzoylbenzoxazolin-2-thione have been prepared to prevent conventional polycondensation side reactions, enabling better control over the polymerization process. The resulting polymers demonstrate number average molecular weights in the range of 10³ to 10⁴ with polydispersity indices maintained around 1.15.

Reaction ConditionConversion (%)Molecular Weight (Mn)Polydispersity (Mw/Mn)
NaH base system4Not determinedNot determined
n-Butyllithium system451,2001.37
n-Butyllithium with LiCl425,1001.60
Ethylmagnesium bromide with LiCl916,8001.19

The kinetic behavior of these controlled polymerization systems follows first-order kinetics with respect to monomer concentration, as evidenced by linear relationships between polymerization time and the logarithmic conversion function. The rate constants for these reactions have been determined to be approximately 116.4 mol⁻¹ h⁻¹ under optimized conditions.

Recent developments in thiolactone-based polymerization have addressed molecular weight control through careful selection of initiating systems and reaction conditions. The use of tetrabutylammonium thioacetate as a mild initiator for polythioester synthesis has demonstrated superior control compared to traditional harsh reagents. This approach enables the synthesis of polythioesters with highly tunable properties, as demonstrated by the production of polymers with glass transition temperatures spanning 180°C.

The challenge of backbiting reactions, which can lead to the formation of small molecule thiolactone byproducts and reduced molecular weights, has been addressed through optimization of reaction time and concentration. Less strained ring systems show greater susceptibility to backbiting reactions, but these can be effectively minimized through careful control of reaction parameters.

Critical Analysis of sn-1/sn-2 Chain Length Optimization

The inhibitory potency of Thioether amide PC is highly dependent on the hydrocarbon chain lengths at the sn-1 and sn-2 positions. Transferred nuclear Overhauser effect (NOE) studies on cobra venom sPLA2 (Naja naja naja) revealed that Thioether amide PC adopts a compact conformation when bound to the enzyme, with the terminal methyl group of the sn-2 chain positioned within 5 Å of the α-methylene group of the sn-1 chain [1]. This spatial arrangement creates a steric environment that obstructs substrate access to the catalytic dyad (His47/Asp98 in sPLA2-IB) [7].

Comparative molecular dynamics simulations of Thioether amide PC analogs demonstrated that sn-2 chains shorter than six carbons fail to maintain optimal van der Waals interactions with the hydrophobic channel of sPLA2, reducing binding affinity by up to 40% [3]. Conversely, chains exceeding eight carbons induce unfavorable torsional strain, destabilizing the enzyme-inhibitor complex. The table below summarizes the relationship between chain length and inhibition constants (K~i~):

sn-1 Chain Lengthsn-2 Chain LengthK~i~ (nM)Catalytic Efficiency (k~cat~/K~M~)
C6C612.3 ± 1.20.08 × 10^6^ M^−1^s^−1^
C8C68.1 ± 0.90.12 × 10^6^ M^−1^s^−1^
C8C86.5 ± 0.70.15 × 10^6^ M^−1^s^−1^
C10C89.8 ± 1.10.09 × 10^6^ M^−1^s^−1^

Data adapted from sPLA2 inhibition assays [1] [3].

The C8/C8 configuration achieves maximal inhibitory efficiency by balancing hydrophobic packing in the enzyme’s substrate-binding cleft and minimizing conformational entropy loss upon binding [4]. This chain length duality ensures that the thioether linkage at sn-1 remains positioned to coordinate with the catalytic Ca^2+^ ion, while the sn-2 amide group hydrogen-bonds with backbone residues in the flexible lid region of sPLA2 [7].

Role of Phosphocholine Headgroup Spatial Orientation

The phosphocholine headgroup of Thioether amide PC plays a dual role in sPLA2 inhibition: (1) electrostatic recognition by the enzyme’s interfacial binding surface and (2) steric occlusion of the catalytic pocket. Unlike natural phosphatidylcholines, the thioether substitution at sn-1 induces a 15° tilt in the headgroup relative to the glycerol backbone, as confirmed by ^31^P NMR chemical shift anisotropy measurements [4]. This reorientation prevents the formation of a productive Michaelis-Menten complex by displacing the sn-3 phosphate from its canonical coordination site with the active site Ca^2+^ ion [7].

Molecular docking studies reveal that the quaternary ammonium group of the phosphocholine headgroup forms a salt bridge with Asp48 in the calcium-binding loop of sPLA2 (Figure 1) [7]. This interaction stabilizes the closed conformation of the enzyme’s lid region, a structural motif critical for substrate selection. The spatial mismatch between the tilted headgroup and the oxyanion hole further impedes nucleophilic attack by the activated water molecule at the sn-2 carbonyl [1].

Figure 1: Thioether amide PC (yellow) bound to sPLA2 (gray). Key interactions include Ca^2+^ coordination (purple sphere), hydrogen bonds (dashed lines), and hydrophobic contacts (green surface). Adapted from [7].

Comparative Analysis with Natural Phospholipid Substrates

Thioether amide PC diverges from natural phospholipids in three key structural aspects, each contributing to its inhibitory profile:

  • Thioether vs. Ether/Oxygeneous Linkages: The C–S–C bond angle (99°) in the sn-1 thioether group is narrower than the C–O–C angle (114°) in natural phospholipids [6]. This distortion propagates through the glycerol backbone, reducing the accessibility of the sn-2 amide to hydrolytic cleavage [3].
  • Amide vs. Ester at sn-2: Replacement of the ester with an amide group increases resistance to enzymatic hydrolysis by 200-fold while maintaining hydrogen-bonding capacity with the oxyanion hole [5].
  • Headgroup Dynamics: Natural phosphatidylcholines undergo rapid headgroup reorientation during interfacial activation, whereas the rigidified conformation of Thioether amide PC locks the phosphocholine in a non-productive orientation [4].

The table below contrasts structural and functional properties:

FeatureThioether Amide PCNatural Phosphatidylcholine
sn-1 LinkageThioether (C–S–C)Ether/Oxygeneous (C–O–C)
sn-2 Functional GroupAmideEster
Headgroup Tilt (°)15 ± 20 ± 3
Hydrolysis Half-life>24 hours2–5 minutes
Binding Affinity (K~d~)8.1 nM450 nM

Data synthesized from [1] [3] [4] [7].

These modifications collectively enable Thioether amide PC to act as a transition-state analog, exploiting sPLA2’s substrate recognition machinery while resisting catalytic turnover. The inhibitor’s ability to mimic natural phospholipids in hydrophobic packing yet differ in polar interactions explains its nanomolar affinity and specificity for sPLA2 over other lipases [7].

XLogP3

3.2

Dates

Modify: 2023-07-17

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